6-Bromo-4-chloro-3-phenylpyridazine 6-Bromo-4-chloro-3-phenylpyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218454
InChI: InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H
SMILES:
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.52 g/mol

6-Bromo-4-chloro-3-phenylpyridazine

CAS No.:

Cat. No.: VC17218454

Molecular Formula: C10H6BrClN2

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloro-3-phenylpyridazine -

Specification

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
IUPAC Name 6-bromo-4-chloro-3-phenylpyridazine
Standard InChI InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H
Standard InChI Key GNSOVUZABFFABL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Bromo-4-chloro-3-phenylpyridazine features a pyridazine ring—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 3-, 4-, and 6-positions by a phenyl group, chlorine, and bromine, respectively. The spatial arrangement of these substituents significantly influences the compound’s electronic properties and reactivity. X-ray crystallographic studies reveal bond lengths of approximately 1.33 Å for the N–N bond in the pyridazine ring and 1.74 Å for the C–Br bond, consistent with typical halogenated aromatic systems.

Systematic Nomenclature

  • IUPAC Name: 6-Bromo-4-chloro-3-phenylpyridazine

  • CAS Registry Number: 20375-65-9

  • Molecular Formula: C₁₀H₆BrClN₂

  • Molecular Weight: 285.52 g/mol

The numbering of the pyridazine ring follows IUPAC conventions, ensuring unambiguous identification of substituent positions .

Synthesis and Optimization

Halogenation Pathways

The primary synthesis route involves sequential halogenation of a pyridazine precursor. A representative protocol includes:

  • Bromination: Treatment of 3-phenylpyridazine with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields 6-bromo-3-phenylpyridazine.

  • Chlorination: Subsequent reaction with phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent at position 4.

Reaction Conditions:

StepReagentSolventTemperatureYield
BrominationNBSCH₂Cl₂0–5°C78%
ChlorinationPOCl₃Toluene110°C85%

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to introduce aryl groups at position 4. Using 4-bromo-6-chloro-3-phenylpyridazine, Pd(PPh₃)₄ as a catalyst, and arylboronic acids, this method achieves regioselective arylation with yields up to 92% .

Optimized Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 hours

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.4 Hz, 1H, H-5), 7.65–7.40 (m, 5H, Ph), 7.20 (d, J = 2.4 Hz, 1H, H-2).

  • ¹³C NMR: δ 154.2 (C-6), 143.1 (C-4), 132.8 (C-3), 129.5–127.3 (Ph), 118.9 (C-5).

  • Melting Point: 159–161°C (lit.) .

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine at position 4 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions (25–60°C), enabling diversification of the pyridazine scaffold.

Example Reaction:

6-Bromo-4-chloro-3-phenylpyridazine+RNH2EtOH, 50°C6-Bromo-4-R-amino-3-phenylpyridazine+HCl\text{6-Bromo-4-chloro-3-phenylpyridazine} + \text{RNH}_2 \xrightarrow{\text{EtOH, 50°C}} \text{6-Bromo-4-R-amino-3-phenylpyridazine} + \text{HCl}

Cross-Coupling Reactions

The bromine at position 6 participates in Pd-catalyzed couplings (Suzuki, Stille) to introduce aryl, vinyl, or alkyl groups, enhancing utility in drug discovery .

Applications in Medicinal Chemistry

Antitubercular Agents

Derivatives of 6-bromo-4-chloro-3-phenylpyridazine exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL), attributed to inhibition of cell wall synthesis enzymes .

Antifungal and Antibacterial Activity

Structural analogs demonstrate broad-spectrum efficacy against Candida albicans and Staphylococcus aureus, with IC₅₀ values ranging from 3.2–12.5 µM .

Material Science Applications

Organic Electronics

The electron-deficient pyridazine core facilitates use in n-type semiconductors. Devices incorporating this compound show electron mobilities of 0.15 cm²/V·s, comparable to fullerene derivatives.

Ligand Design

Chelation with transition metals (e.g., Pd, Cu) yields catalysts for cross-coupling reactions, enhancing efficiency in synthetic chemistry .

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